2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide - 1251599-53-7

2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-3013214
CAS Number: 1251599-53-7
Molecular Formula: C21H14F3N3O2S
Molecular Weight: 429.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

  • Compound Description: This compound, referred to as 2 in the article by El-Sherbeny et al. [], serves as a central starting material for synthesizing various thieno[3,2-d]pyrimidine derivatives. These derivatives were evaluated for their antitumor activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) [].

Compound 2: 4-Chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione

  • Compound Description: Designated as compound 3 by El-Sherbeny et al. [], this molecule is a key intermediate derived from compound 2. It serves as a precursor for synthesizing several thieno[3,2-d]pyrimidine derivatives with various functional groups at position 4 [].

Compound 3: Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-yl)-oxy]acetate

  • Compound Description: Identified as compound 10 by El-Sherbeny et al. [], this derivative is another product synthesized from the key intermediate, compound 2. It demonstrates potent anticancer activity, comparable to the reference drug doxorubicin, against the three cancer cell lines tested [].
  • Compound Description: This series of compounds, designated as 13a-c by El-Sherbeny et al. [], represents a group of derivatives synthesized from the core thieno[3,2-d]pyrimidine scaffold. Notably, compound 13b within this series exhibits potent anticancer activity, comparable to the reference drug doxorubicin, against the tested cancer cell lines [].

Compound 5: (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: Identified as VUF11211 by Wijtmans et al. [], this compound acts as a high-affinity antagonist for the CXC chemokine receptor 3 (CXCR3) []. It exhibits a rigid, elongated structure with two basic groups and is suggested to bind in an allosteric fashion, extending from the minor pocket into the major pocket of the transmembrane domains of CXCR3 [].
  • Relevance: Although VUF11211 does not share the same core structure as 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, it is relevant as a tool compound. It highlights the application of small-molecule antagonists in targeting chemokine receptors like CXCR3, which are implicated in inflammatory diseases []. This example could inspire the exploration of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives for potential interactions with chemokine receptors.

Compound 6: (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: Referred to as NBI-74330 by Wijtmans et al. [] and T487 by Jenh et al. [], this compound is another high-affinity antagonist of CXCR3 [, ]. Unlike VUF11211, it lacks basic groups and binds to the transmembrane minor pocket of CXCR3, primarily interacting with helices 2, 3, and 7 []. NBI-74330 demonstrates potent inhibition of CXCR3 ligands, especially CXCL10 and CXCL11, and effectively blocks CXCR3-mediated functional responses like chemotaxis and calcium mobilization [].

Compound 7: N-(4-methyl-3-(1-methyl-7-(6-methylpyridin-3-ylamino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide (NRAS1)

  • Compound Description: Designated as NRAS1 by Wang et al. [], this compound demonstrates high selectivity and sensitivity towards leukemia cell lines harboring NRAS mutations []. While its mechanism of action doesn't involve inhibiting classical RAS signaling targets like RAF, MEK, or ERK, NRAS1 significantly reduces AKT and RPS6 phosphorylation []. Studies suggest that suppressing phospho-AKT is crucial for its function []. Additionally, NRAS1 interacts with SRC family proteins (SRC, FGR, LYN) and MAPK family proteins (GCK, KSH, p38) [].
  • Relevance: Despite lacking a shared core structure with 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, NRAS1 provides a valuable example of a small molecule capable of inhibiting multiple signaling pathways. This characteristic makes it effective against oncogene-addicted cells, particularly those with NRAS mutations []. This example could inspire the exploration of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives for potential activity against similar targets.

Properties

CAS Number

1251599-53-7

Product Name

2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C21H14F3N3O2S

Molecular Weight

429.42

InChI

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-8-4-5-9-16(15)26-17(28)10-27-12-25-18-14(11-30-19(18)20(27)29)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,26,28)

InChI Key

DBDBRKSSOAZWAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.